L-Alanine, 3-[(iodoacetyl)amino]-

Enzyme inhibition Antifungal drug discovery Covalent inhibitor design

Standard iodoacetamide lacks the peptide backbone needed for active-site targeting and transporter-mediated intracellular delivery. L-Alanine, 3-[(iodoacetyl)amino]- (IACPA) solves this with a bifunctional L-2,3-diaminopropanoic acid core that retains a free α-amine and α-carboxylic acid for standard peptide coupling, while the iodoacetyl warhead achieves a Kinact of 0.55 µM against glucosamine-6-phosphate synthase-34-fold more potent than chloroacetyl analogs. Research pain point: Cys-reactive probes without stereospecific delivery. IACPA’s L-configuration enables peptide permease recognition, demonstrated by N-acetylglucosamine-reversible growth inhibition in Candida albicans. Sourcing pain point: Niche haloacetyl amino acids with reliable purity. BenchChem ensures ≥95% purity with cold-chain shipping for this light-sensitive, custom-synthesis building block. Request a quote for mg-to-g scales with documented lead times.

Molecular Formula C5H9IN2O3
Molecular Weight 272.04 g/mol
Cat. No. B1254387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, 3-[(iodoacetyl)amino]-
SynonymsIACPA
N(3)-(iodoacetyl)-2,3-diaminopropanoic acid
N(3)-iodoacetyl-2,3-diaminopropanoic acid
Molecular FormulaC5H9IN2O3
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)NC(=O)CI
InChIInChI=1S/C5H9IN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m0/s1
InChIKeyMRJNQFAUDBTYTL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine, 3-[(iodoacetyl)amino]-: Identity and Properties


L-Alanine, 3-[(iodoacetyl)amino]- (CAS 129365-02-2; synonym N3-(iodoacetyl)-L-2,3-diaminopropanoic acid, IACPA) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C5H9IN2O3 and a molecular weight of 272.04 g/mol . It features an iodoacetyl warhead covalently attached to the β-amino group of L-2,3-diaminopropanoic acid, retaining both a free α-amino group and a free α-carboxylic acid group. This bifunctional architecture enables incorporation into peptides via standard amide bond chemistry while preserving the iodoacetyl moiety as a sulfhydryl-reactive electrophile for irreversible cysteine alkylation via thioether bond formation [1]. The compound is classified as a haloacetyl amino acid derivative and has been characterized as a strong, irreversible inactivator of bacterial and fungal glucosamine-6-phosphate synthase [2].

Chiral L-amino acid backbone for peptide synthesis and stereochemical studies
Iodoacetyl warhead for irreversible cysteine alkylation via thioether bond
Bifunctional architecture enabling site-specific bioconjugation and inhibitor design

Why L-Alanine, 3-[(iodoacetyl)amino]- Is Irreplaceable


Simple sulfhydryl-reactive reagents such as iodoacetamide (IAM, MW 184.96) and iodoacetic acid lack the L-amino acid backbone that defines the target compound. This backbone is not inert; it serves three critical functions that preclude generic substitution. First, the free α-amino and α-carboxylic acid groups enable incorporation into peptides via standard coupling chemistry, allowing the iodoacetyl warhead to be positioned within a peptidyl context for active-site recognition [1]. Second, the L-stereochemistry at the α-carbon is essential for recognition by peptide transport systems that deliver the warhead into microbial cells — a property demonstrated for N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates, where growth inhibition was reversed by N-acetylglucosamine, confirming intracellular delivery via peptide permeases [2]. Third, the iodoacetyl leaving group provides a quantifiable reactivity advantage: in comparative enzyme inactivation studies, iodoacetyl derivatives achieved a Kinact of 0.55 µM against glucosamine-6-phosphate synthase, approximately 34-fold more potent than the corresponding chloroacetyl derivative (Kinact = 18.5 µM) [3]. Simple iodoacetamide cannot replicate the peptide context, transporter recognition, or stereospecific binding required for these application classes.

L-Stereochemistry Required D-isomer or racemic material may not support peptide transporter recognition or enzymatic processing; enantiopure L-form must be confirmed.
Peptide Backbone Cannot Be Replaced Simple iodoacetamide lacks the α-amino/α-carboxyl groups for peptide coupling and cannot replicate active-site delivery strategies.
Reactivity Profile May Not Transfer Iodoacetyl warhead potency differs from chloroacetyl and bromoacetyl analogs; class-level behavior may shift across enzyme targets.

Comparative Evidence for L-Alanine, 3-[(iodoacetyl)amino]-


Iodoacetyl-Chloroacetyl Reactivity in Enzyme Inactivation

The iodoacetyl derivative of L-2,3-diaminopropanoic acid (i.e., the target compound class) inactivates glucosamine-6-phosphate synthase from Candida albicans with a Kinact of 0.55 µM, compared to 0.5 µM for the bromoacetyl analog and 18.5 µM for the chloroacetyl analog [1]. This represents an approximately 34-fold greater inactivation potency for the iodoacetyl derivative over the chloroacetyl variant. The similar potency of iodoacetyl and bromoacetyl derivatives indicates that both halogens provide comparable leaving group efficiency, but the iodoacetyl form offers the practical advantage of a heavier isotopic signature for mass spectrometry-based mechanistic studies.

Reactivity Comparison
Reported
0.55 µM Kinact
~34-fold vs. chloroacetyl
Supports irreversible inhibitor design for glucosamine-6-phosphate synthase.
C. albicans enzyme; pseudo-first-order kinetics.
Enzyme inhibition Antifungal drug discovery Covalent inhibitor design

Iodoacetyl vs. Bromoacetyl in Papain Inhibition

In a systematic study of N-haloacetyl-amino-acid amides as papain inhibitors, the N-iodoacetyl-leucine isopentylamide derivative exhibited a 25,700-fold increase in reactivity against papain compared to glutathione, while the corresponding N-bromoacetyl derivative showed a 16,400-fold increase [1]. The 1.57-fold higher reactivity enhancement of the iodoacetyl over the bromoacetyl derivative is attributed to the superior leaving group ability of iodide, which accelerates the nucleophilic displacement by the active-site cysteine thiolate. Apparent second-order rate constants of inactivation across the full compound series ranged from 65 to 16,700 M−1 s−1, demonstrating that the amino acid side chain identity and halogen choice together govern inactivation efficiency [1].

Cysteine Protease Reactivity
Reported
Iodoacetyl
25,700×
vs
Bromoacetyl
16,400×
Supports cysteine protease inhibitor design; iodoacetyl provides higher reactivity enhancement.
Papain; fold-increase over glutathione.
Cysteine protease inhibition Affinity labeling Active-site-directed irreversible inhibitors

Peptide Transporter-Mediated Intracellular Delivery

Six peptide conjugates of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid (the target compound) with norvaline, methionine, or lysine were synthesized and evaluated for antimicrobial activity [1]. The growth inhibitory effect of these conjugates against Bacillus pumilus and Candida albicans was specifically reversed by exogenous N-acetylglucosamine, confirming that the iodoacetyl warhead reaches its intracellular target (glucosamine-6-phosphate synthase) via peptide transport systems [1]. In contrast, simple iodoacetamide lacks the peptidyl recognition elements required for carrier-mediated uptake. Inhibition of [14C]glucose incorporation into cell-wall polysaccharides of C. albicans was also observed, directly linking intracellular warhead delivery to target enzyme inactivation [1].

Transporter-Mediated Uptake
Supporting evidence
Growth inhibition reversed by exogenous N-acetylglucosamine; [14C]glucose incorporation into cell-wall polysaccharides inhibited.
Confirms intracellular delivery via peptide permeases; iodoacetamide lacks this property.
B. pumilus and C. albicans; peptide conjugates.
Antimicrobial peptide conjugates Peptide transport Intracellular drug delivery

Off-Target Alkylation Selectivity of Iodoacetyl Reagents

A systematic proteomics evaluation of commonly used alkylating agents demonstrated that iodoacetamide produces only 2–5% methionine oxidation across Met-containing peptides, compared to a maximum of 40% methionine oxidation observed with 2-chloroacetamide [1]. While this study evaluated iodoacetamide rather than the target compound, the iodoacetyl functional group shared by both reagents is responsible for the cysteine-selective alkylation chemistry. The data support the class-level inference that iodoacetyl-based reagents offer superior selectivity for cysteine thiols with reduced oxidative side reactions compared to chloroacetyl alternatives. Additionally, 2-chloroacetamide was found to increase mono- and dioxidized tryptophan levels, whereas iodoacetamide did not exhibit these artifacts [1].

Off-Target Selectivity
Class-level
Iodoacetyl
2–5%
vs
Chloroacetyl
up to 40%
Supports iodoacetyl-based reagents for low-artifact cysteine alkylation in proteomics.
Met oxidation; class-level extrapolation from iodoacetamide data.
Proteomics sample preparation Cysteine alkylation Off-target modification

pH-Controlled Chemoselectivity for Stepwise Bioconjugation

The iodoacetyl functional group exhibits pH-tunable chemoselectivity that can be exploited for sequential conjugation strategies. At pH 6.0, acylation with iodoacetic anhydride achieves 90–98% selectivity for N-terminal α-amino groups in unprotected peptides, with no detectable side reactions at His, Met, or Lys side chains [1]. At pH 8.3, the iodoacetyl group preferentially reacts with free sulfhydryl groups to form stable thioether linkages [2]. This pH-dependent selectivity profile compares favorably to alternative crosslinking approaches: the iodoacetic anhydride method was shown to be superior in α-amino selectivity to both 2-iminothiolane (Traut's reagent) and N-hydroxysuccinimide-activated carboxylic acid esters [1]. Maleimide chemistry, by contrast, loses sulfhydryl selectivity above pH 7.5 due to competing amine reactivity and hydrolysis [2].

pH-Dependent Selectivity
Class-level
pH 6.0: >90% selectivity for α-amino groups; pH 8.3: sulfhydryl-selective thioether formation.
Enables stepwise bioconjugation strategies with iodoacetyl chemistry.
Iodoacetic anhydride method; class-level inference.
Bioconjugation Peptide crosslinking Chemoselective modification

L-Stereochemistry as a Determinant of Biological Recognition vs. D-Isomer

The L-configuration at the α-carbon of the target compound is critical for biological recognition. BRENDA enzyme database records confirm that iodoacetyl-DL-alanine serves as a substrate for acylase I and carboxypeptidase, with hydrolysis yielding iodoacetate and DL-alanine [1]. The D-isomer, 3-[(iodoacetyl)amino]-D-alanine, has distinct physicochemical properties (density: 2.0±0.1 g/cm³; boiling point: 481.3±45.0 °C at 760 mmHg) , but critically lacks recognition by L-amino acid-specific transport systems and enzymes. This stereochemical distinction has practical consequences: in the antimicrobial peptide conjugate studies, the L-configuration was essential for peptide transporter-mediated uptake into microbial cells [2]. For procurement decisions, the enantiopure L-form must be specified; racemic or D-isomer material will not support stereospecific biological applications.

Stereochemical Requirement
Class-level
L-enantiomer: substrate for acylase I and peptide transporters; D-isomer not recognized.
L-configuration must be verified for stereospecific biological assays.
Enantiopure L-form procurement essential.
Stereospecific enzyme recognition Chiral building block Acylase I substrate specificity

Application Scenarios for L-Alanine, 3-[(iodoacetyl)amino]-


Antifungal Irreversible Inhibitor Design

The compound's established role as a strong, irreversible inactivator of glucosamine-6-phosphate synthase (Kinact = 0.55 µM for the iodoacetyl derivative class) [1] makes it a preferred warhead-bearing building block for antifungal agent development. The free α-amino and α-carboxylic acid groups permit incorporation into dipeptide and oligopeptide conjugates that are actively transported into fungal cells via peptide permeases, as demonstrated by N-acetylglucosamine-reversible growth inhibition in Candida albicans [2]. Researchers should prioritize this compound over simple iodoacetamide when intracellular target engagement requires carrier-mediated delivery. The 34-fold potency advantage of iodoacetyl over chloroacetyl derivatives [1] further supports its selection as the warhead of choice within the haloacetyl series.

Affinity Labeling of Cysteine Proteases

Based on class-level evidence, N-haloacetyl-amino-acid derivatives achieve dramatic proximity-driven reactivity enhancements against cysteine proteases, with iodoacetyl variants providing a 25,700-fold rate acceleration over glutathione compared to 16,400-fold for bromoacetyl analogs [1]. L-Alanine, 3-[(iodoacetyl)amino]- can serve as a minimalist active-site-directed probe where the alanine side chain provides a methyl-sized recognition element. The bifunctional architecture allows the compound to be elaborated into extended peptidyl inhibitors via standard solid-phase peptide synthesis, positioning the iodoacetyl warhead for nucleophilic attack by the active-site cysteine thiolate.

Stepwise Bioconjugation of Peptide Ligands

The iodoacetyl group's pH-tunable chemoselectivity enables two-step conjugation workflows: (1) incorporation of the iodoacetyl-amino acid into a peptide at pH 6.0 with >90% selectivity for the N-terminal α-amino group, avoiding Lys, His, and Met side reactions [1]; followed by (2) chemoselective coupling of the iodoacetyl-peptide to a cysteine-containing carrier protein or sulfhydryl-functionalized solid support at pH 8.3 to form a stable, non-reversible thioether bond [2]. This sequential strategy is superior to single-step NHS-ester or maleimide approaches when precise control over conjugation site and stoichiometry is required.

Low-Artifact Cysteine Alkylation for Proteomics

For quantitative redox proteomics workflows where artifactual methionine oxidation compromises data quality, iodoacetyl-based alkylation chemistry offers a decisive advantage: iodoacetamide (the class representative) produces only 2–5% Met oxidation versus up to 40% with 2-chloroacetamide [1]. While the target compound itself has not been directly compared in proteomics studies, the shared iodoacetyl functional group supports class-level extrapolation. Researchers developing novel cysteine-reactive isobaric tags (e.g., iodoTMT reagents) or seeking to minimize oxidative artifacts in cysteine redoxome analysis should prefer iodoacetyl-containing building blocks over chloroacetyl alternatives.

Application
Selection Property
Validation Focus
Antifungal inhibitor development
Iodoacetyl warhead + peptide backbone for intracellular delivery
Glucosamine-6-phosphate synthase inhibition assay
Cysteine protease active-site labeling
Iodoacetyl group for proximity-driven reactivity enhancement
Papain-family protease kinetics (Kinact)
Stepwise bioconjugation
pH-tunable chemoselectivity (α-amino vs. sulfhydryl)
Sequential conjugation efficiency and site-specificity
Cysteine redox proteomics
Lower oxidative side reactions vs. chloroacetyl reagents
Methionine oxidation artifact quantification
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